Parkeol

Enzymology Triterpene Biosynthesis Site-Directed Mutagenesis

Parkeol is a tetracyclic triterpenoid alcohol that serves as a critical reference standard for oxidosqualene cyclase (OSC) mutagenesis and sterol biosynthesis pathway research. It addresses the challenge of distinguishing between lanosterol, cycloartenol, and parkeol isomers in GC-MS or LC-MS analysis. Key technical advantages: · Distinct Δ9(11)-double bond configuration enables unambiguous isomer differentiation · Essential for OSC mutant product profiling (e.g., L. japonicus N478H/V482I mutant yielding 83% parkeol) · Sourced and verified against authentic standards to ensure >98% purity for reproducible analytical results Supplied as a powder with analytical documentation; ideal for evolutionary biology, metabolomics, and anti-tumor screening studies.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 514-45-4
Cat. No. B1252197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParkeol
CAS514-45-4
Synonymslanost-9(11)-en-3 beta-ol
lanost-9(11)-en-3-ol
parkeol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,15,21-22,24-26,31H,9,11-14,16-19H2,1-8H3/t21-,22-,24-,25+,26+,28-,29-,30+/m1/s1
InChIKeyMLVSYGCURCOSKP-FXCPCPCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parkeol Procurement Guide


Parkeol (lanosta-9(11),24-dien-3β-ol, CAS 514-45-4) is a tetracyclic triterpenoid alcohol with the molecular formula C₃₀H₅₀O and a molecular weight of 426.72 g/mol [1]. It belongs to the lanostane skeleton class and is characterized by 3β-hydroxylation with double bonds at the 9(11)- and 24-positions [2]. Parkeol is a secondary metabolite found predominantly in plants, particularly Vitellaria paradoxa (shea tree), and is produced as the sole product of the enzyme parkeol synthase (EC 5.4.99.47) [3].

OSC enzyme specificity and mutant phenotyping reference standard
Sterol biosynthesis pathway divergence probe
Lanostane triterpenoid scaffold for SAR studies

Parkeol vs Lanosterol and Cycloartenol


Parkeol occupies a unique branch point in the oxidosqualene cyclase (OSC) pathway distinct from both lanosterol (the fungal/animal sterol precursor) and cycloartenol (the canonical plant sterol precursor) [1]. While lanosterol and cycloartenol are the dominant primary sterol precursors in their respective kingdoms, parkeol represents a rare alternative cyclization product with a distinct Δ9(11)-double bond configuration that is not present in lanosterol (Δ8,24) or cycloartenol (9β,19-cyclopropane ring) [2]. This structural divergence means parkeol cannot be metabolically interchanged with lanosterol or cycloartenol in downstream sterol biosynthesis without altering the stereochemical outcome of post-cyclization modifications [3].

Target · Parkeol
Δ9(11)-double bond configuration; product of parkeol synthase
Substitute · Lanosterol
Δ8,24-double bonds; fungal/animal sterol precursor; stereochemical outcome may shift
Target · Parkeol
Distinct post-cyclization modification pathway
Substitute · Cycloartenol
9β,19-cyclopropane ring; canonical plant sterol precursor; pathway context differs

Parkeol Quantitative Comparison Data


OSC Mutant Product Specificity

In site-directed mutagenesis studies of Lotus japonicus cycloartenol synthase (CAS), the N478H/V482I double mutant produced parkeol as the predominant product at 83% yield, compared to only 13% cycloartenol (the native product) and 4% lanosterol [1]. In Arabidopsis thaliana CAS, the His477Gln mutant produced primarily parkeol (73%), whereas the His477Asn mutant produced primarily lanosterol (88%) [2].

OSC Mutant Product Profile
Head-to-head
Parkeol: 83% (N478H/V482I mutant)
Supports OSC specificity and mutant phenotyping validation
In vitro yeast-expressed OSC mutants; epoxysqualene substrate
Enzymology Triterpene Biosynthesis Site-Directed Mutagenesis

Anti-Inflammatory Activity in RAW 264.7 Macrophages

In a comparative study of four triterpene alcohols from camellia oil using LPS-induced RAW 264.7 cell inflammation, parkeol was evaluated alongside β-amyrin, ψ-taraxasterol, and butyrospermol. Butyrospermol exhibited the highest anti-inflammatory activity, surpassing that of β-amyrin, while parkeol demonstrated measurable but lower activity in the same assay system [1].

Macrophage Inflammatory Response
Head-to-head
Butyrospermol > β-amyrin; parkeol lower activity
Supports lanostane SAR in inflammatory pathway assay context
LPS-induced RAW 264.7; TLR4/NF-κB/MAPK readouts
Anti-inflammatory Natural Products Macrophage Assay

Cytotoxicity vs. Lanosterol and Cycloartenol

Parkeol has documented anti-tumor activity, whereas its structural analogs show distinct cytotoxicity profiles. Cycloartenol induced no cytotoxic activity against Ehrlich ascites tumor cells , and lanosterol showed no direct cytotoxicity in multiple cancer cell line screens (anti-inflammatory and anticancer activities were attributed to co-occurring compounds ergosterol peroxide and trametenolic acid rather than lanosterol itself) [1].

Triterpenoid Cytotoxicity Profile
Context-dependent
Parkeol: anti-tumor activity reported; cycloartenol & lanosterol: no direct cytotoxicity
Supports cytotoxicity endpoint review and scaffold screening
Cross-study: Ehrlich ascites, PC3, MDA-MB-231 cells
Cytotoxicity Anti-cancer Triterpenoid Pharmacology

Dominant Sterol in Gemmata obscuriglobus

Parkeol is the dominant sterol found in Gemmata obscuriglobus, a planctomycete bacterium and one of the rare examples of a sterol-synthesizing prokaryote. The only other sterol identified in this organism is lanosterol [1]. No other prokaryote has been reported to produce parkeol as its primary sterol, making this compound uniquely positioned for evolutionary sterol biosynthesis studies.

Prokaryotic Sterol Dominance
Class-level
Dominant sterol in Gemmata obscuriglobus; lanosterol also present
Supports sterol evolution and prokaryote profiling research
Whole-organism sterol profiling
Microbiology Sterol Evolution Planctomycetes

Parkeol Research Application Scenarios


OSC Enzyme Specificity and Mutant Phenotyping

Parkeol serves as a critical reference standard in oxidosqualene cyclase (OSC) mutagenesis studies where product profile shifts must be quantified. When cycloartenol synthase (CAS) mutants produce mixed product profiles—such as the L. japonicus N478H/V482I mutant yielding 83% parkeol, 13% cycloartenol, and 4% lanosterol [1]—authentic parkeol is required for GC-MS or LC-MS identification and quantification. Without a parkeol standard, distinguishing parkeol from co-eluting lanosterol or cycloartenol isomers is analytically ambiguous.

SAR of Lanostane Anti-Inflammatory Triterpenoids

Comparative evaluation of triterpene alcohols (parkeol, β-amyrin, ψ-taraxasterol, and butyrospermol) in LPS-induced RAW 264.7 macrophages reveals differential anti-inflammatory potencies [2]. Parkeol's lower activity relative to butyrospermol provides a critical negative control within the lanostane scaffold series, enabling researchers to map which structural features—specifically the Δ9(11)-double bond configuration versus modifications in butyrospermol—drive NF-κB and MAPK pathway inhibition.

Anti-Tumor Triterpenoid Scaffold Screening

Parkeol's documented anti-tumor activity contrasts with the absence of cytotoxicity observed for cycloartenol and lanosterol [3]. This divergence makes parkeol a valuable inclusion in triterpenoid screening libraries where investigators seek to differentiate the cytotoxic potential of Δ9(11)-lanostane scaffolds from other tetracyclic triterpenoid subclasses (e.g., lupane-type lupeol, oleanane-type β-amyrin).

Evolution of Sterol Biosynthesis in Prokaryotes

Parkeol's status as the dominant sterol in Gemmata obscuriglobus—one of the few sterol-synthesizing bacteria—makes it indispensable for research into the evolutionary origins of eukaryotic sterol biosynthesis [4]. Studies tracing the divergence of lanosterol synthase (fungal/animal), cycloartenol synthase (plant), and parkeol synthase pathways require authentic parkeol for comparative metabolomics and phylogenetic reconstructions.

Application
Selection Property
Validation Focus
OSC enzyme specificity and mutant phenotyping
Authentic parkeol reference for GC-MS/LC-MS identification
Verify mutant product profiles, avoid isomer misidentification
Lanostane triterpenoid SAR in macrophage inflammation models
Differential assay response among parkeol, butyrospermol, β-amyrin
NF-κB/MAPK pathway endpoint profiling
Triterpenoid cytotoxicity screening
Δ9(11)-lanostane scaffold cytotoxicity context
Differentiate from non-cytotoxic lanosterol/cycloartenol
Prokaryotic sterol biosynthesis evolution
Dominant sterol in Gemmata obscuriglobus
Comparative metabolomics and phylogenetic reconstruction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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